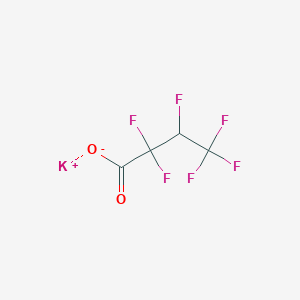
Potassium 2,2,3,4,4,4-hexafluorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,2,3,4,4,4-hexafluorobutyrate is a chemical compound with the molecular formula C4H3F6KO2 and a molecular weight of 236.15 g/mol . It is known for its unique structure, which includes six fluorine atoms, making it a highly fluorinated compound. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,2,3,4,4,4-hexafluorobutyrate can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyric acid with potassium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the complete formation of the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification and crystallization to obtain the final product with high purity. The industrial production methods are designed to be efficient and cost-effective while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2,3,4,4,4-hexafluorobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various fluorinated organic compounds, while substitution reactions can lead to the formation of new derivatives with different functional groups .
Scientific Research Applications
Potassium 2,2,3,4,4,4-hexafluorobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Researchers use this compound to study the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium 2,2,3,4,4,4-hexafluorobutyrate involves its interaction with molecular targets and pathways in various systems. The highly electronegative fluorine atoms in the compound can influence the reactivity and stability of the molecules it interacts with. This can lead to changes in chemical and biological processes, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Potassium 2,2,3,4,4,4-hexafluorobutyrate include:
- Sodium 2,2,3,4,4,4-hexafluorobutyrate
- Lithium 2,2,3,4,4,4-hexafluorobutyrate
- Ammonium 2,2,3,4,4,4-hexafluorobutyrate
Uniqueness
This compound is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its sodium, lithium, and ammonium counterparts, which may have different properties and applications .
Properties
Molecular Formula |
C4HF6KO2 |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
potassium;2,2,3,4,4,4-hexafluorobutanoate |
InChI |
InChI=1S/C4H2F6O2.K/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1 |
InChI Key |
ZJBJGNDGFLCRAT-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(C(F)(F)F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)
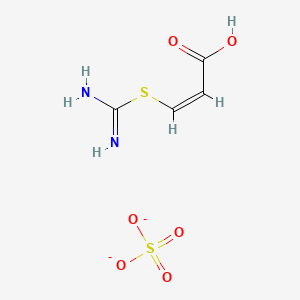
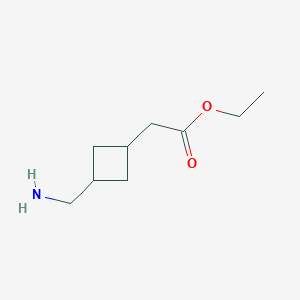
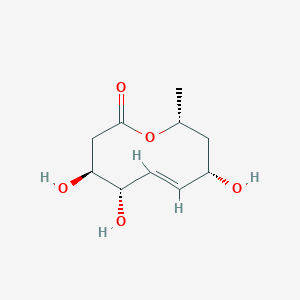
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)
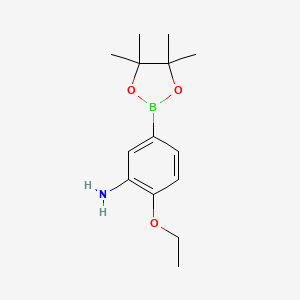

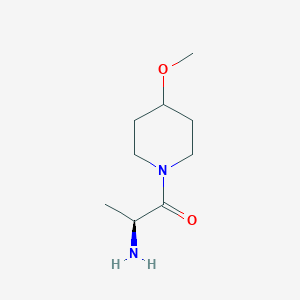
![4-{[(4Z)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene]methyl}-2,6-difluorophenyl acetate](/img/structure/B11753615.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11753626.png)
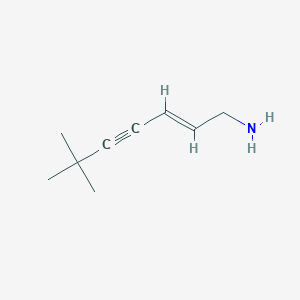
![[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B11753641.png)
